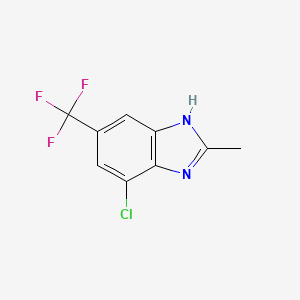

4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole

Descripción

4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole is a substituted benzimidazole derivative characterized by a chloro group at position 4, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 4. The benzimidazole core consists of a fused benzene and imidazole ring, which is planar due to aromatic conjugation. Substituents such as chloro, methyl, and CF₃ influence its physicochemical properties, including lipophilicity, solubility, and electronic distribution. These modifications also impact biological activity, making the compound a candidate for pharmacological applications, particularly in antiparasitic and antimicrobial research .

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2/c1-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15-4/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVDLFPIKMDOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole is a derivative of the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have gained significant attention due to their potential in medicinal chemistry, particularly for their roles as antimicrobial, antiviral, antiparasitic, and anticancer agents. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

The compound features a benzimidazole core structure with specific substitutions that enhance its biological properties:

- Chloro group at position 4

- Methyl group at position 2

- Trifluoromethyl group at position 6

These modifications are crucial for the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Numerous studies have reported the antimicrobial efficacy of benzimidazole derivatives against various bacterial and fungal strains.

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, particularly against HIV and other viruses.

- Antiparasitic Activity : Compounds within this class have been effective against protozoan parasites and helminths.

- Anticancer Activity : Several derivatives demonstrate cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study highlighted the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been documented extensively. For instance, compounds similar to this compound have shown effectiveness in inhibiting HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). In vitro assays demonstrated significant cytoprotection against HIV-infected cells .

Antiparasitic Activity

In vitro studies have evaluated the antiparasitic effects of benzimidazole derivatives against protozoan parasites such as Giardia intestinalis and Leishmania mexicana. The compound exhibited nanomolar activity against these pathogens, indicating its potential as an antiparasitic agent. Notably, certain derivatives showed promising results in vivo against Trichinella spiralis, suggesting efficacy in both adult and larval stages .

Anticancer Activity

Recent research has focused on the anticancer properties of benzimidazole derivatives. The compound demonstrated moderate-to-good cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (NCl H-522) cancer cells. The structure–activity relationship (SAR) studies indicated that specific substitutions enhance anticancer activity by increasing cellular uptake and inducing apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A case study involving a series of synthesized benzimidazole derivatives showed that modifications at specific positions significantly enhanced antibacterial activity. The study concluded that compounds with trifluoromethyl substitutions exhibited higher potency against resistant strains of bacteria .

- Antiviral Mechanism : Another study explored the mechanism by which benzimidazole derivatives inhibit HIV replication. It was found that these compounds bind effectively to the reverse transcriptase enzyme, preventing viral replication and offering a potential therapeutic pathway for HIV treatment .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antihypertensive Agents

Research has demonstrated that derivatives of benzimidazole, including those similar to 4-chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole, exhibit potent antihypertensive activity. A study synthesized several benzimidazole derivatives that were evaluated for their ability to act as angiotensin II antagonists. Compounds with substituents at positions 5 and 6 showed significant blood pressure-lowering effects, indicating that modifications to the benzimidazole core can enhance pharmacological activity .

1.2 mGluR2 Selective PET Imaging Ligands

Benzimidazole derivatives have been investigated as potential positron emission tomography (PET) imaging ligands for the metabotropic glutamate receptor 2 (mGluR2). Studies have shown that certain derivatives possess favorable properties for brain imaging, including stability in plasma and the ability to cross the blood-brain barrier (BBB). These compounds are being developed for use in neurological studies and could aid in diagnosing conditions such as Alzheimer's disease .

Case Studies

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Benzimidazoles

Substituent Variations and Molecular Properties

The substituent pattern on the benzimidazole scaffold significantly affects molecular interactions and stability. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions, Molecular Weights, and Notable Properties

Key Observations :

- Electron-Withdrawing Effects : The CF₃ group at position 2 or 6 enhances electron withdrawal, stabilizing the benzimidazole core and influencing hydrogen-bonding interactions .

- Bioactivity: Dichloro-CF₃ derivatives (e.g., 5,6-dichloro-2-CF₃) exhibit notable antiparasitic activity, suggesting that chloro substituents at adjacent positions may optimize target binding .

Crystallographic and Non-Covalent Interactions

Crystal structures of benzimidazole derivatives reveal stabilization via:

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with trifluoromethyl-containing carboxylic acids or their derivatives under acidic conditions. Optimization includes:

- Temperature control : Maintain 80–100°C in refluxing acetic acid to ensure complete cyclization while minimizing side reactions .

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the 4-position .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >95% purity .

Q. What analytical techniques are essential for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) to confirm substituent positions. The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR at δ −62 to −65 ppm .

- Infrared Spectroscopy (IR) : Detect characteristic N–H stretching (~3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .

Q. What safety protocols should be followed when handling this compound given its hazardous properties?

- Methodological Answer :

- Ventilation : Use fume hoods for all synthetic steps due to potential release of HCl gas during cyclization .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as halogenated benzimidazoles may cause irritation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodological Answer :

- Comparative Assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) to minimize variability .

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to verify compound identity, as impurities from incomplete chlorination may skew bioactivity results .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 5-chloro-2-phenyl variants) to identify substituent-dependent trends .

Q. What strategies are effective in studying structure-activity relationships (SAR) for trifluoromethyl-substituted benzimidazoles?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with alternative halogens (e.g., Br at the 4-position) or methyl group replacements (e.g., ethyl) to assess steric/electronic effects .

- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps, identifying regions of electrophilic/nucleophilic reactivity .

- Biological Profiling : Test analogs against enzyme targets (e.g., cytochrome P450 isoforms) to correlate substituent effects with inhibition constants (Kᵢ) .

Q. What methodologies are recommended for investigating the reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer :

- Kinetic Studies : Monitor Suzuki-Miyaura coupling reactions (e.g., with aryl boronic acids) via HPLC to determine rate constants and identify rate-limiting steps .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into byproducts, clarifying nucleophilic attack pathways .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in photochemical reactions involving the trifluoromethyl group .

Notes on Data Interpretation

- Conflicting Reactivity Data : If divergent yields are reported for similar reactions, verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent degassing protocols to exclude oxygen interference .

- Crystallographic Discrepancies : Compare unit cell parameters with Cambridge Structural Database entries to resolve polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.